Cas no 1260867-71-7 (3-(4-bromo-3-fluorophenyl)azetidine)

3-(4-Bromo-3-fluorophenyl)azetidine is a versatile heterocyclic compound featuring an azetidine ring substituted with a 4-bromo-3-fluorophenyl group. This structure offers distinct reactivity due to the presence of both bromine and fluorine substituents, enabling selective functionalization via cross-coupling reactions or nucleophilic substitutions. The azetidine scaffold contributes to conformational rigidity, making it valuable in medicinal chemistry for probing bioactive conformations or enhancing metabolic stability. Its balanced lipophilicity and moderate steric profile facilitate applications in drug discovery, particularly as an intermediate for kinase inhibitors or CNS-targeted molecules. The compound's synthetic utility is further underscored by its compatibility with modern catalytic transformations, supporting efficient derivatization in complex molecule synthesis.
3-(4-bromo-3-fluorophenyl)azetidine structure
1260867-71-7 structure
Product name:3-(4-bromo-3-fluorophenyl)azetidine
CAS No:1260867-71-7
MF:C9H9BrFN
MW:230.076864957809
CID:6377953
PubChem ID:116989037

3-(4-bromo-3-fluorophenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3-fluorophenyl)azetidine
    • 1260867-71-7
    • EN300-1912082
    • Inchi: 1S/C9H9BrFN/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2
    • InChI Key: UCVSCCKAFDADHN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)C1CNC1

Computed Properties

  • Exact Mass: 228.99024g/mol
  • Monoisotopic Mass: 228.99024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.1

3-(4-bromo-3-fluorophenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1912082-0.1g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
0.1g
$1056.0 2023-09-17
Enamine
EN300-1912082-10.0g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
10g
$5037.0 2023-06-02
Enamine
EN300-1912082-10g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
10g
$5159.0 2023-09-17
Enamine
EN300-1912082-0.5g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
0.5g
$1152.0 2023-09-17
Enamine
EN300-1912082-5g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
5g
$3479.0 2023-09-17
Enamine
EN300-1912082-1g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
1g
$1200.0 2023-09-17
Enamine
EN300-1912082-0.05g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
0.05g
$1008.0 2023-09-17
Enamine
EN300-1912082-1.0g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
1g
$1172.0 2023-06-02
Enamine
EN300-1912082-2.5g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
2.5g
$2351.0 2023-09-17
Enamine
EN300-1912082-5.0g
3-(4-bromo-3-fluorophenyl)azetidine
1260867-71-7
5g
$3396.0 2023-06-02

Additional information on 3-(4-bromo-3-fluorophenyl)azetidine

Introduction to 3-(4-bromo-3-fluorophenyl)azetidine (CAS No: 1260867-71-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-(4-bromo-3-fluorophenyl)azetidine (CAS No: 1260867-71-7) represents a significant advancement in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its azetidine core substituted with a 4-bromo-3-fluorophenyl group, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both bromine and fluorine atoms in its aromatic ring system not only enhances its synthetic versatility but also contributes to its potential as a pharmacophore in drug discovery.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel therapeutic agents. Its azetidine ring, a five-membered saturated heterocycle, is known for its ability to mimic natural amino acid structures, making it an attractive scaffold for designing bioactive molecules. The 4-bromo-3-fluorophenyl substituent further enriches its chemical profile, enabling diverse functionalization strategies that can be tailored for specific biological targets.

In the realm of medicinal chemistry, 3-(4-bromo-3-fluorophenyl)azetidine has been explored for its potential in modulating various biological pathways. Notably, research has indicated its efficacy in inhibiting enzymes and receptors associated with inflammatory and neurological disorders. The bromine atom's reactivity allows for further derivatization, facilitating the development of more complex analogs with enhanced binding affinity and selectivity. This has opened new avenues for the discovery of next-generation therapeutics.

The compound's structural motifs have also been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. Preliminary findings suggest that derivatives of 3-(4-bromo-3-fluorophenyl)azetidine can interfere with critical signaling cascades involved in tumor growth and metastasis. The combination of fluorine's metabolic stability and bromine's ability to participate in cross-coupling reactions makes this scaffold particularly valuable for generating libraries of compounds for high-throughput screening.

From a synthetic chemistry perspective, 3-(4-bromo-3-fluorophenyl)azetidine serves as an excellent building block for constructing more intricate molecular architectures. The azetidine ring can undergo various transformations, including nucleophilic substitutions and cyclizations, which are pivotal for elaborating pharmacologically relevant structures. The presence of the 4-bromo-3-fluorophenyl group provides additional handles for further chemical manipulation, allowing chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability.

Advances in computational chemistry have further accelerated the exploration of 3-(4-bromo-3-fluorophenyl)azetidine's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets at the atomic level. These simulations have guided the optimization of lead compounds derived from this scaffold, reducing experimental trial-and-error and accelerating the drug discovery process.

The compound's versatility is also reflected in its utility as a cross-coupling precursor. Reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce diverse aryl groups adjacent to the azetidine ring, expanding its chemical diversity. Such transformations have been instrumental in generating novel analogs with tailored biological activities, underscoring the compound's importance as a synthetic intermediate.

Emerging research also highlights the role of 3-(4-bromo-3-fluorophenyl)azetidine in materials science applications beyond pharmaceuticals. Its unique structural features make it a candidate for developing advanced polymers and functional materials with specialized properties. For instance, incorporating this scaffold into polymer backbones could yield materials with enhanced thermal stability or biodegradability, opening new possibilities in sustainable chemistry.

The growing interest in 3-(4-bromo-3-fluorophenyl)azetidine underscores its significance as a multifaceted compound with broad utility across multiple scientific disciplines. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play an increasingly pivotal role in advancing both academic research and industrial innovation.

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